

A Technical Guide to the Computational Modeling of Aluminum Borosilicate Glass

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum borosilicate*

Cat. No.: *B1174108*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum borosilicate glasses are a class of materials renowned for their exceptional properties, including high thermal shock resistance, chemical durability, and mechanical strength.^[1] These characteristics make them indispensable in a wide range of applications, from laboratory glassware (e.g., Pyrex) and pharmaceutical vials to advanced applications like nuclear waste immobilization and substrates for electronic displays.^{[2][3]} The complex interplay between the glass composition and its macroscopic properties is governed by its underlying atomic structure. Understanding these composition-structure-property relationships is crucial for designing new glass materials with tailored functionalities.^{[4][5][6]}

Computational modeling, particularly atomistic simulations, has emerged as a powerful tool to investigate the intricate atomic arrangements in these amorphous systems, providing insights that are often difficult to obtain through experimental methods alone.^{[7][8]} Techniques like Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) allow researchers to build realistic structural models, predict physical and chemical properties, and study dynamic processes such as phase separation and radiation damage at the atomic level.^{[9][10][11]} This guide provides an in-depth overview of the core computational methodologies used to model **aluminum borosilicate** glass, details on experimental protocols for simulation, and a summary of key findings on their structural and thermomechanical properties.

Computational Methodologies

The foundation of modeling amorphous materials like **aluminum borosilicate** glass lies in generating a realistic atomic structure. This is typically achieved through a simulated melt-quench process using Molecular Dynamics.

Molecular Dynamics (MD) Simulations

Classical MD simulation is the most common computational method for studying glasses due to its ability to model large systems (thousands to millions of atoms) over timescales sufficient to observe glass formation.[2][12] The simulation tracks the movement of atoms by numerically integrating Newton's equations of motion. The interactions between atoms are described by empirical interatomic potentials, often referred to as force fields.[13][14]

A typical MD simulation workflow for creating a glass model involves:

- Initialization: Atoms are randomly placed in a simulation box corresponding to an experimental density.
- Melting: The system is heated to a high temperature (e.g., 3000-4000 K) and allowed to equilibrate in the liquid state. This ensures the erasure of any memory of the initial configuration.
- Quenching: The molten system is cooled down to room temperature at a controlled rate. The cooling rates in MD simulations are typically orders of magnitude faster than in experiments, which is a key limitation.[2]
- Relaxation: The system is allowed to relax at the final temperature to achieve a stable glassy state.

[Click to download full resolution via product page](#)

Ab Initio Molecular Dynamics (AIMD)

AIMD is a more computationally intensive method where interatomic forces are calculated "from first principles" using quantum mechanics (specifically, density functional theory) at each

time step.[9] This approach does not require pre-defined force fields, making it highly accurate for studying bond formation and breaking, as well as for validating classical potentials.[9][15] However, due to its high computational cost, AIMD is typically limited to smaller systems (a few hundred atoms) and shorter simulation times (picoseconds).[9]

Force Fields

The accuracy of classical MD simulations is critically dependent on the quality of the force field. [14][16] For oxide glasses, these potentials typically consist of a long-range Coulombic term to handle electrostatic interactions and a short-range term (often a Buckingham or Lennard-Jones potential) to describe repulsion and van der Waals forces.[17] Some advanced force fields also include three-body terms to better reproduce bond angle distributions, which is particularly important for network formers like silicon and boron.[8][13] Recently, machine learning-based force fields have been developed, offering the potential to achieve near-ab initio accuracy with the efficiency of classical potentials.[14][16]

Monte Carlo (MC) Simulations

Monte Carlo methods are also used, particularly for investigating phenomena like liquid-liquid phase separation and glass dissolution.[1][18][19] Hybrid MC/MD approaches can be employed to study thermodynamic properties and phase equilibria, where MC steps are used to sample different atomic configurations efficiently while MD is used to relax the structure.[1][11]

Experimental & Simulation Protocols

Detailed and reproducible protocols are essential for high-quality computational research. Below are methodologies for key computational experiments.

Protocol 1: Generating the Glass Structure (Melt-Quench MD)

- System Setup: A system of ~3000-5000 atoms is created with a composition corresponding to the target **aluminum borosilicate** glass. Atoms are placed randomly in a cubic box with periodic boundary conditions. The initial box volume is set to match the experimental density.

- Force Field: A suitable interatomic potential is chosen. The Teter, PMMCS, or newer machine learning potentials are common choices for silicate-based glasses.[13][20]
- Melting and Equilibration: The system is equilibrated at a high temperature of 4000 K for 50-100 picoseconds (ps) using an NVT (constant number of particles, volume, and temperature) ensemble. This ensures the system is in a completely liquid and homogeneous state.
- Quenching: The system is cooled from 4000 K to 300 K at a constant rate of 1-10 K/ps under an NPT (constant number of particles, pressure, and temperature) ensemble at zero pressure.
- Final Relaxation: The system is further equilibrated at 300 K for 50-100 ps in the NPT ensemble to allow the glass structure to fully relax.

Protocol 2: Calculation of Mechanical Properties

Mechanical properties like Young's modulus and bulk modulus are calculated by applying small deformations to the simulated glass box and measuring the resulting stress.[21]

- Young's Modulus (E):
 - The simulated glass sample is replicated in one direction (e.g., the z-axis) to minimize size effects.[21]
 - A series of small uniaxial tensile strains (up to 0.06) are applied along the z-axis at a constant strain rate (e.g., 1 ns^{-1}).[21]
 - During deformation, the stress in the other two directions (x and y) is kept at zero.
 - The Young's modulus is determined from the slope of the resulting stress-strain curve in the linear elastic region.
- Bulk Modulus (K):
 - The glass sample is subjected to hydrostatic compression by uniformly increasing the pressure (e.g., up to 3.2 GPa).[21]
 - The change in volume is recorded as a function of the applied pressure.

- The bulk modulus is calculated from the pressure-volume relationship.

Structural and Physicochemical Properties

Computational modeling provides detailed information about the atomic structure, which in turn governs the macroscopic properties of the glass.

Network Structure and Coordination

The structure of **aluminum borosilicate** glass is a complex three-dimensional network.

- Silicon (Si) primarily acts as a network former, creating tetrahedral $[\text{SiO}_4]$ units.[\[21\]](#)
- Aluminum (Al) also acts as a network former, existing predominantly in four-fold coordination $([\text{AlO}_4]^-)$. Its negative charge requires compensation by nearby modifier cations like Na^+ or Ca^{2+} .[\[2\]](#)[\[22\]](#)
- Boron (B) is unique as it can exist in both three-fold trigonal $[\text{BO}_3]$ and four-fold tetrahedral $[\text{BO}_4]^-$ coordination. The fraction of four-coordinated boron (N_4) is a critical structural parameter that significantly influences glass properties and leads to the "boron anomaly".[\[3\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Quantitative Structural Data

The following table summarizes typical coordination numbers (CN) and the fraction of four-coordinated boron (N_4) obtained from MD simulations for various glass compositions.

Glass System	Atom	Average CN	N4 (%)	Reference
Sodium Aluminosilicate (NAS)	Si	~4.0	N/A	[21]
Al	~4.0	N/A	[21]	
Sodium Aluminoborate (NAB)	B	>3.0	~8%	[21]
Al	~4.0	N/A	[21]	
40Li ₂ O–30B ₂ O ₃ –30SiO ₂	B	-	~50%	[9]
40Li ₂ O–50B ₂ O ₃ –10SiO ₂	B	-	~40%	[9]

Thermomechanical Properties

MD simulations are widely used to predict the mechanical and thermal properties of glasses, showing good agreement with experimental trends.[\[6\]](#)[\[7\]](#)

Property	Glass System	Simulated Value	Experimental Value	Reference
Density (g/cm ³)	40SiO ₂ -60Al ₂ O ₃	~2.75	~2.78	[23]
33SiO ₂ -33Al ₂ O ₃ -34CaO		~2.80	~2.85	[23]
Young's Modulus (GPa)	Sodium Aluminosilicate (NAS)	79.8 ± 3.1	-	[21]
Sodium Aluminoborate (NAB)		68.6 ± 2.4	-	[21]
Bulk Modulus (GPa)	Sodium Aluminosilicate (NAS)	59.9 ± 0.9	-	[21]
Sodium Aluminoborate (NAB)		51.6 ± 0.5	-	[21]
Glass Transition Temp. (T _g)	B ₂ O ₃	~535 K	510-580 K	[24]

Advanced Modeling Topics

Phase Separation

Borosilicate glasses are known to undergo liquid-liquid phase separation, segregating into silica-rich and borate-rich domains.[1][25][26][27] This phenomenon significantly impacts the material's properties.[11] Hybrid MC/MD simulations can thermodynamically and structurally characterize this process, showing how the aggregation of Si and B domains evolves with temperature and time.[1][11]

Radiation Effects

For applications in nuclear waste vitrification, understanding the effects of radiation on the glass structure is critical.[28][29] MD simulations are used to model collision cascades resulting from alpha decay.[17][29] These simulations help predict long-term structural changes, such as swelling or phase changes, and their impact on chemical durability.[28]

Dopant and Modifier Effects

Computational modeling can efficiently screen the effect of adding various dopants or network modifiers to the glass composition.[30][31][32][33] For instance, simulations have been used to study how rare-earth ions incorporate into the glass network or how modifiers like CaO and Na₂O alter network connectivity by creating non-bridging oxygens (NBOs), which in turn affects properties like hardness and chemical durability.[5][33][34]

Conclusion

Computational modeling provides an indispensable atomic-level lens for understanding the complex world of **aluminum borosilicate** glasses. Methodologies ranging from classical Molecular Dynamics to first-principles calculations allow for the accurate prediction of structural features, thermomechanical properties, and dynamic behaviors. By elucidating the fundamental composition-structure-property relationships, these simulation techniques accelerate the rational design of new glass materials with optimized properties for demanding scientific and industrial applications. The continued development of more accurate force fields, including those leveraging machine learning, promises to further enhance the predictive power of these models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Molecular Dynamics Simulations of the Structures and Properties of Aluminosilicate and Borosilicate Glasses [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. Ab Initio Molecular Dynamics Study of Trivalent Rare Earth Rich Borate Glasses: Structural Insights and Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. iris.unimore.it [iris.unimore.it]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Modeling thermophysical properties of glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. glassproperties.com [glassproperties.com]
- 27. Phase Separation and Crystallization in Glass - MO SCI [mo-sci.com]
- 28. inis.iaea.org [inis.iaea.org]
- 29. Item - Radiation damage studies of borosilicate glass - Loughborough University - Figshare [repository.lboro.ac.uk]

- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. [1811.02985] Effects of dopants on the glass forming ability in Al-based metallic alloy [arxiv.org]
- 33. BaO-doped silicate and borosilicate glasses for enhanced chemical durability: molecular dynamics simulations based strategy for glass design - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 34. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [A Technical Guide to the Computational Modeling of Aluminum Borosilicate Glass]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174108#computational-modeling-of-aluminum-borosilicate-glass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com